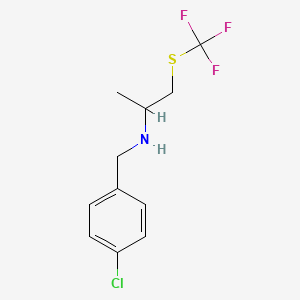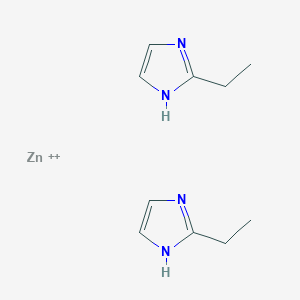
2-((Trifluoromethyl)thio)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethylthio) isonicotinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is known for its unique trifluoromethylthio group attached to the isonicotinonitrile structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio) isonicotinonitrile typically involves the nucleophilic substitution reaction of a suitable precursor with a trifluoromethylthiolation reagent. One common method includes the reaction of 2-(trifluoromethyl)pyridine-4-carbonitrile with a trifluoromethylthiolation reagent such as trifluoromethylthio silver (AgSCF3) in an organic solvent like dichloromethane under inert conditions . The reaction is usually carried out at room temperature and monitored until completion, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethylthio) isonicotinonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Trifluoromethylthio) isonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylthio group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as thiols or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines or other reduced forms.
科学的研究の応用
2-(Trifluoromethylthio) isonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(Trifluoromethylthio) isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The nitrile group can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)isonicotinonitrile
- 2-Fluoroisonicotinonitrile
- 2-Methoxyisonicotinonitrile
Uniqueness
2-(Trifluoromethylthio) isonicotinonitrile is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other similar compounds.
特性
分子式 |
C7H3F3N2S |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
2-(trifluoromethylsulfanyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H |
InChIキー |
VZCZSASIYJMDOB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C#N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)



![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)
